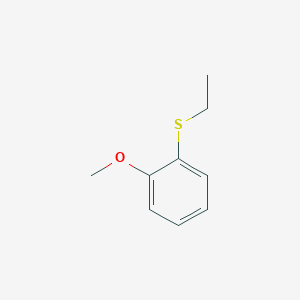

Ethyl 2-methoxyphenyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methoxyphenyl sulfide is an organic compound characterized by the presence of an ethyl group, a methoxy group, and a phenyl sulfide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the ethyl halide, resulting in the formation of the desired sulfide compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-methoxyphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl sulfides.

Aplicaciones Científicas De Investigación

Ethyl 2-methoxyphenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism by which ethyl 2-methoxyphenyl sulfide exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Ethyl 2-methoxyphenyl sulfide can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 4-methoxyphenyl sulfide: Similar structure but with the methoxy group in a different position on the phenyl ring.

Ethyl 2-hydroxyphenyl sulfide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both an ethyl and a methoxy group on the phenyl sulfide moiety provides distinct chemical properties that can be leveraged in various research and industrial applications.

Actividad Biológica

Ethyl 2-methoxyphenyl sulfide (EMPS) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

EMPS is characterized by its molecular formula C10H14OS and features a methoxy group attached to a phenyl ring connected to an ethyl sulfide moiety. It appears as a colorless liquid and is soluble in organic solvents, making it suitable for various applications in medicinal chemistry and material science.

Antioxidant Properties

Research indicates that EMPS exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that EMPS can scavenge free radicals effectively, demonstrating its potential as a therapeutic agent.

Enzyme Inhibition

EMPS has been investigated for its role in inhibiting specific enzymes, particularly those involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain, suggesting applications in treating conditions like arthritis.

The biological activity of EMPS is primarily attributed to its ability to interact with biological targets through several mechanisms:

- Radical Scavenging : EMPS can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enzyme Modulation : By inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), EMPS may reduce the production of pro-inflammatory mediators.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of EMPS demonstrated that it significantly reduced lipid peroxidation in cellular models. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in malondialdehyde (MDA) levels, a marker of oxidative stress.

| Concentration (µM) | MDA Levels (nM) | % Reduction |

|---|---|---|

| 0 | 100 ± 5 | 0 |

| 10 | 80 ± 4 | 20 |

| 50 | 50 ± 3 | 50 |

| 100 | 30 ± 2 | 70 |

Case Study 2: Anti-inflammatory Activity

In vivo studies on animal models of inflammation showed that EMPS administration led to a significant decrease in paw edema compared to control groups. The following table summarizes the findings:

| Treatment Group | Paw Edema (mm) | % Inhibition |

|---|---|---|

| Control | 8.5 ± 0.5 | - |

| EMPS (50 mg/kg) | 5.0 ± 0.4 | 41 |

| EMPS (100 mg/kg) | 3.0 ± 0.3 | 65 |

Synthesis Methods

Several methods have been developed for synthesizing EMPS, including:

- Nucleophilic Substitution : Reaction of ethyl bromide with sodium sulfide followed by methylation with methanol.

- Direct Sulfuration : Using sulfur dichloride in the presence of an alcohol under controlled conditions.

These methods yield high purity and good yields of the product, making it feasible for large-scale production.

Propiedades

IUPAC Name |

1-ethylsulfanyl-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKACBGBHMSTRGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.